Carcinoembryonic Antigen CEA

Description

Historical Context of CEA Discovery and Early Academic Investigations

The discovery of Carcinoembryonic Antigen (CEA) in 1965 by Canadian researchers Drs. Phil Gold and Samuel O. Freedman at McGill University was a landmark event in tumor immunology. wikipedia.orgmcgill.califesciencehistory.com At a time when the existence of molecules unique to human cancers was highly debated, their work provided the first clear evidence for a human tumor marker. hospitalnews.comnih.gov The investigation was spurred by the challenge of identifying specific biomarkers that could distinguish tumor cells from normal cells. hospitalnews.com

The researchers chose colon cancer as their model system and employed novel immunologic techniques for the time. hospitalnews.commcgill.ca Their experimental approach involved immunizing rabbits with extracts of human colon cancer tissue. mcgill.ca To isolate cancer-specific reactions, they made newborn rabbits immunologically tolerant to normal colon tissue extracts before injecting them with cancerous extracts from the same donor. hospitalnews.com This method led the rabbits to produce antibodies specifically against a molecule present in the cancer tissue. hospitalnews.com

Subsequent investigations revealed that this antigen was not only present in digestive system cancers but also in the digestive organs of human embryos and fetuses. researchgate.net This dual presence in cancerous and embryonic tissues led to its name, "carcinoembryonic antigen". researchgate.net The initial hypothesis was that its re-expression in adult cancer cells resulted from a process of "derepressive dedifferentiation," where cancer cells revert to a more primitive, embryonic state. researchgate.net

These early academic investigations established CEA as the first widely recognized tumor-associated antigen and laid the groundwork for the development of the first blood test for cancer management. mcgill.cahospitalnews.comcoloproctol.org While its utility for broad cancer screening was later found to be limited due to a lack of complete tumor specificity, the discovery of CEA catalyzed decades of research into cancer biomarkers and remains the standard against which other tumor markers are often compared. hospitalnews.comnih.govnih.gov

Overview of the Carcinoembryonic Antigen (CEA) Gene Family: CEACAMs and PSGs

Carcinoembryonic Antigen (CEA), more accurately known as CEACAM5, is part of a large and diverse group of glycoproteins called the CEA gene family. oup.com This family is a member of the immunoglobulin (Ig) superfamily. oup.com The genes encoding these proteins are clustered on human chromosome 19, specifically in the 19q13.2 region. nih.govgenesandcancer.com The CEA family is broadly divided into two main subgroups: the CEA-related cell adhesion molecules (CEACAMs) and the pregnancy-specific glycoproteins (PSGs). oup.commedcraveonline.comgenesandcancer.comnih.gov

The CEACAM subgroup in humans consists of 12 distinct proteins. rndsystems.comaacrjournals.org These molecules are primarily involved in cell-cell adhesion and intracellular signaling. genesandcancer.comrndsystems.com They are expressed in various cell types, including epithelial, endothelial, and immune cells. oup.com CEACAMs can be anchored to the cell membrane in two ways: either through a transmembrane domain or via a glycosylphosphatidylinositol (GPI) link. oup.com They play diverse roles in biological processes, including shaping epithelial architecture, regulating immune responses, angiogenesis, and pathogen binding. genesandcancer.comaacrjournals.orguni-konstanz.de

The PSG subgroup consists of secreted glycoproteins. genesandcancer.comgenesandcancer.com As their name suggests, PSGs are produced in large quantities by the placental trophoblasts during pregnancy. oup.comtandfonline.com Their primary functions are believed to involve modulating the maternal immune system to support fetal-maternal tolerance, as well as roles in angiogenesis and thromboregulation. tandfonline.comnih.gov

| Molecule | Common Name/Alias | Primary Function/Association |

|---|---|---|

| CEACAM1 | CD66a | Signaling, Angiogenesis, Immune Regulation genesandcancer.comaacrjournals.orgnih.gov |

| CEACAM3 | CD66d | Phagocytosis of Bacteria rndsystems.com |

| CEACAM4 | - | Function less characterized |

| CEACAM5 | CEA, CD66e | Cell Adhesion, Tumor Marker wikipedia.orgoup.com |

| CEACAM6 | CD66c | Cell Adhesion, Immune Regulation genesandcancer.com |

| CEACAM7 | - | Expressed in colorectal epithelium frontiersin.org |

| CEACAM8 | CD66b | Neutrophil activation |

| CEACAM16 | - | Linked to hearing function rndsystems.com |

| CEACAM18 | - | Function under investigation |

| CEACAM19 | - | Cell Adhesion rndsystems.com |

| CEACAM20 | - | Function under investigation |

| CEACAM21 | - | Binds to galectins rndsystems.com |

Foundational Research Significance of CEA in Basic Biological Sciences

The discovery and subsequent study of CEA and its family members have had a profound impact on basic biological sciences, extending far beyond its initial identification as a tumor marker. The foundational significance of CEA lies in its role as a model for understanding several key cellular processes.

Cell Adhesion and Tissue Architecture: A primary function of CEA (CEACAM5) and other CEACAMs is mediating cell-to-cell adhesion. wikipedia.orgresearchgate.net Research has shown that CEA facilitates homophilic interactions (binding to other CEA molecules) on adjacent cells, a process critical for maintaining the structural integrity of epithelial tissues. uni-konstanz.deresearchgate.net This function is fundamental to embryonic development, where cell adhesion guides the formation of functional organs. oup.com Studies on the GPI-linked human CEACAMs have been instrumental in elucidating how these molecules contribute to the architectural organization of epithelia. uni-konstanz.de

Signal Transduction: CEACAMs are not merely structural proteins; they are active participants in intracellular and intercellular signaling. genesandcancer.comgenesandcancer.com CEACAM1, for example, has a cytoplasmic domain capable of initiating signal cascades that can modulate cell proliferation, migration, and survival. nih.govfrontiersin.org It can influence integrin-dependent signaling, affecting how cells interact with the extracellular matrix. nih.govfrontiersin.org The study of CEACAMs provides a crucial window into how cell surface adhesion events are translated into intracellular responses.

Immunology and Host-Pathogen Interaction: The CEA family plays a complex role in regulating the immune system. CEACAM1 is expressed on various immune cells, including T-cells and natural killer (NK) cells, where it often functions as an inhibitory co-receptor, preventing excessive immune reactions. nih.govfrontiersin.org The interaction between CEACAM1 on an immune cell and CEACAM5 on a tumor cell can inhibit the immune system's ability to destroy the cancer cell. frontiersin.orgresearchgate.net Furthermore, several CEACAMs serve as receptors for various bacterial and viral pathogens, making them key players in the initial stages of infection. oup.comuni-konstanz.de

Angiogenesis: Research has identified CEACAM1 as a pro-angiogenic molecule that can stimulate the formation of new blood vessels. aacrjournals.org It can induce the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. aacrjournals.org This has significant implications for understanding both normal physiological processes like wound healing and pathological conditions.

| Molecule | Area of Basic Science | Research Significance |

|---|---|---|

| CEACAM5 (CEA) | Cell Adhesion | Model for homophilic intercellular adhesion and maintaining epithelial architecture. researchgate.net |

| CEACAM1 | Signal Transduction | Modulates integrin-dependent signaling, cell migration, and proliferation. nih.govfrontiersin.org |

| CEACAM1 | Immunology | Acts as an inhibitory co-receptor on T-cells and NK cells, regulating immune responses. nih.govfrontiersin.org |

| CEACAM1, CEACAM3, CEACAM5 | Host-Pathogen Interaction | Serve as receptors for bacteria and viruses, informing studies on infectious disease mechanisms. oup.comuni-konstanz.de |

| CEACAM1 | Angiogenesis | Promotes new blood vessel formation through pathways involving VEGF. aacrjournals.org |

Structure

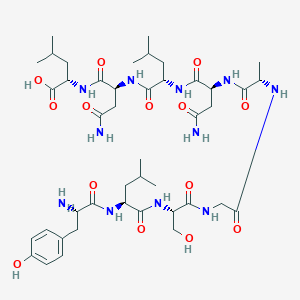

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESAKNQFPFWLN-UOGODTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structural Biology of Carcinoembryonic Antigen

Gene Family Organization and Chromosomal Localization

The genes encoding for CEA and its related molecules are not solitary entities but are part of a larger, organized family with a specific location within the human genome.

Genetic Mapping of CEA and Related Gene Clusters

The human CEA gene family, which includes the CEA-related cell adhesion molecules (CEACAMs) and the pregnancy-specific glycoproteins (PSGs), is clustered on the long arm of chromosome 19, specifically in the 19q13.2-q13.4 region. oup.comnih.govpku.edu.cn In humans, this family consists of 35 genes, of which 21 are known to be protein-coding. oup.comnih.gov The entire gene family is estimated to span a region of approximately 1.1 to 1.2 megabases. capes.gov.br

These genes are organized into distinct clusters. pku.edu.cnuni-muenchen.dekarger.comnih.gov For instance, the PSG genes are located telomerically to the CEA subgroup genes. pku.edu.cn The genes within these clusters often exhibit conserved order and transcriptional orientation. oup.comnih.gov A physical map of the CEA subgroup has established the following gene order: cen-CGM7-CEA-NCA-CGM1-BGP-CGM9-CGM8-PSG-tel. capes.gov.br This organized arrangement suggests a coordinated regulation and evolutionary history.

Table 1: Genetic Locus of the Human CEA Gene Family

| Feature | Description |

|---|---|

| Chromosome | 19 |

| Location | q13.2-q13.4 |

| Total Genes | 35 |

| Protein-Coding Genes | 21 |

| Estimated Size | 1.1 - 1.2 Mb |

Phylogenetic and Evolutionary Analyses of CEA Family Homologs Across Species

Phylogenetic studies have traced the evolutionary history of the CEA gene family across a wide range of species, from cartilaginous fishes to humans. oup.com These analyses indicate that the CEA gene family has undergone a dynamic evolutionary history, with evidence of gene duplication and divergence. oup.comresearchgate.net Homologs of CEA with a prototypic CEACAM architecture, including an extracellular domain with immunoglobulin variable and constant domain-like regions, are present in vertebrates from cartilaginous fish to humans. researchgate.netsemanticscholar.org

Comparative analyses have revealed both conservation and divergence among CEA family members across different species. For example, while rodents possess only transmembrane (TM)-anchored CEA family members, humans have both glycosylphosphatidylinositol (GPI)- and TM-anchored members, suggesting that the GPI-linked forms evolved more recently. yoderlab.org The evolution of these different forms is thought to have occurred through gene duplication and mutation of an ancestral TM exon. yoderlab.org

Studies comparing human and canine CEACAM families show significant divergence, highlighting the complex evolution of these molecules. openagrar.de In contrast, the CEA receptor (CEAR) shows high conservation, with 99% amino acid identity between humans and dogs. openagrar.de Evolutionary trees derived from sequence comparisons suggest an independent parallel evolution of the CEA gene families in primates and rodents. researchgate.net

Protein Domain Structure and Conformation

The function of CEA is intimately tied to its three-dimensional structure, which is characterized by a series of immunoglobulin-like domains.

Immunoglobulin Variable (IgV)-like Domains

At the N-terminus of the CEA protein lies a single Ig variable (IgV)-like domain. nih.govokaybio.comwindows.net This domain is approximately 108 amino acids long and is crucial for the cell-cell adhesion functions of CEA. nih.govnih.gov A key feature of the IgV-like domain is the presence of a conserved basic (arginine) and an acidic (aspartate) amino acid, which are believed to stabilize the Ig-like fold through an intradomain salt bridge. oup.comresearchgate.net The CFG-face of this domain, named for the C, F, and G beta-strands that compose it, is directly involved in mediating both homotypic and heterotypic cell-cell adhesion. oup.comnih.gov

Immunoglobulin Constant (IgC)-like Domains

Following the N-terminal IgV-like domain, the CEA protein contains a variable number of Ig constant (IgC)-like domains. oup.comnih.govantibodies-online.com In human CEA (CEACAM5), there are six IgC-like domains, organized into three repeating units designated A1B1, A2B2, and A3B3. nih.govwindows.netatlasgeneticsoncology.org These domains share structural homology with the constant regions of immunoglobulins. nih.gov A defining characteristic of the IgC-like domains is the presence of two conserved cysteine residues that form a disulfide bridge, which stabilizes the characteristic Ig-like fold. oup.com

Crystallographic and Spectroscopic Analyses of CEA Domains

The three-dimensional structures of CEA domains have been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of the N-terminal domain of CEA has been resolved, revealing a dimer that is similar to those formed by other receptors with IgV-like domains. rcsb.org This structural information has been crucial for understanding how CEA interacts with other molecules, such as the Dr adhesin of Escherichia coli. rcsb.org

Homology modeling, validated by solution scattering data, has been used to create a full model of the entire CEA molecule, including its 28 oligosaccharides. nih.gov Spectroscopic analyses, in conjunction with mutagenesis data, have provided insights into the binding kinetics and interaction interfaces of CEA. rcsb.org These detailed structural studies provide a powerful framework for understanding the multifaceted functions of the carcinoembryonic antigen.

Table 2: Key Structural Features of CEA Protein Domains

| Domain Type | Key Features |

|---|

| Immunoglobulin Variable (IgV)-like | - Single N-terminal domain

Post-Translational Modifications and Their Influence on CEA Structure and Function

Post-translational modifications (PTMs) are crucial in determining the final structure and function of the Carcinoembryonic Antigen (CEA), a protein belonging to the immunoglobulin superfamily. nih.govnih.gov These modifications, particularly the extensive glycosylation, contribute significantly to the molecule's complexity and its role in cellular processes. nih.gov

Glycosylation Patterns and Structural Heterogeneity

Carcinoembryonic Antigen is a heavily glycosylated protein, with carbohydrates accounting for approximately 50-60% of its molecular mass. acs.orgnih.gov The protein possesses 28 potential N-glycosylation sites, leading to a "bottle brush-like structure" and significant heterogeneity in its sugar content. nih.govacs.org This extensive glycosylation plays a role in modulating the strength of CEA-mediated intercellular adhesion, although it does not determine the specificity of this adhesion. nih.gov

Research has identified a vast array of glycan structures attached to CEA. A 2021 study characterized 21 of the 28 potential N-glycosylation sites, identifying a total of 893 different N-glycopeptides and 128 unique N-glycan compositions. acs.org The identified glycans are predominantly of the complex type, including bi-, tri-, and tetra-antennary structures, with some high-mannose and hybrid types also present on the same glycosylation site. acs.org Another study identified 61 different glycoforms in tumor tissue samples. nih.gov

Key features of CEA glycosylation include:

High Fucosylation: CEA glycans are characterized by extremely high levels of fucosylation, affecting both the core and terminal positions. acs.orgnih.gov

Moderate Sialylation: The level of sialylation is considered moderate. acs.org Sialyl-Lewisx structures, in particular, have been noted and may improve the specificity of CEA as a cancer biomarker. nih.gov

Table 1: Summary of CEA N-Glycosylation Characteristics

| Feature | Description | References |

|---|---|---|

| Potential N-glycosylation Sites | 28 consensus sites for asparagine-linked carbohydrates. | nih.govacs.orgnih.gov |

| Carbohydrate Mass | Accounts for approximately 50-60% of the total molecular mass. | acs.orgnih.gov |

| Glycan Types | Primarily complex (bi-, tri-, tetra-antennary), with some high-mannose and hybrid structures. | acs.orgnih.gov |

| Identified Glycoforms | Studies have identified between 61 and 128 unique glycan compositions. | acs.orgnih.gov |

| Key Modifications | High levels of fucosylation and moderate levels of sialylation. | acs.org |

| Functional Impact | Modulates the strength of intercellular adhesion but not its specificity. | nih.gov |

Glycosylphosphatidylinositol (GPI) Anchoring and Membrane Association

CEA is anchored to the outer leaflet of the cell membrane via a post-translationally added Glycosylphosphatidylinositol (GPI) anchor. researchgate.netacs.orgbiologists.com This complex glycolipid structure is attached to the C-terminus of the protein and plays a critical role in its membrane association and function. acs.orgfrontiersin.org The GPI anchor itself is structurally complex, consisting of a phosphoethanolamine linker, a conserved glycan core, and a variable phospholipid tail that inserts into the cell membrane. acs.org

The GPI anchor is not merely a passive tether; it is integral to CEA's biological activities.

Functional Specificity: The signal sequence that directs the addition of the GPI anchor to CEA contains a functional specificity signal. nih.gov Replacing the GPI anchor signal sequence of the Neural Cell Adhesion Molecule (NCAM) with that of CEA results in a chimeric protein that exhibits CEA-like tumorigenic activities, such as blocking cell differentiation. nih.govresearchgate.net

Cellular Localization: The GPI anchor is determinant in the intracellular accumulation of CEA in non-polarized colon cancer cells, where it is found in multi-vesicular bodies. biologists.com

Inhibition of Anoikis: The CEA-specific GPI anchor is required for its function as an inhibitor of anoikis (a form of programmed cell death) and for the activation of cell survival pathways. researchgate.netresearchgate.net

Other Relevant Post-Translational Modifications (e.g., Palmitoylation, Phosphorylation, Acetylation, Ubiquitination)

While glycosylation and GPI anchoring are the most prominent PTMs of CEA, other modifications have been investigated, though direct evidence for them on the CEA protein itself is limited.

Phosphorylation: Current research indicates that CEA is an inducer of protein phosphorylation rather than being a substrate for it. External treatment of cells with soluble CEA induces tyrosine phosphorylation of its 80 kDa receptor, CEAR (CEA-receptor), suggesting a role in signal transduction. iiarjournals.orgnih.gov This CEA-induced signaling has been shown to be distinct from pathways stimulated by other agents like lipopolysaccharide (LPS). nih.govnih.gov Specifically, CEA treatment of Kupffer cells was associated with enhanced tyrosine phosphorylation of 108 and 125 kDa proteins. nih.gov

Palmitoylation: Palmitoylation, the reversible attachment of fatty acids to cysteine residues, is a common PTM for membrane-associated proteins. plos.orgnih.gov However, based on available research, there is no direct evidence to confirm that the Carcinoembryonic Antigen protein undergoes palmitoylation. researchgate.netnih.gov

Acetylation: Acetylation is a PTM known to regulate gene expression through the modification of histone proteins. cea.frresearchgate.net Some search results refer to histone acetylation in the Central Nucleus of the Amygdala (CeA), which is an unrelated anatomical structure and not the CEA protein. researchgate.netnih.gov There is currently no scientific literature from the provided searches indicating that the CEA protein itself is subject to acetylation.

Ubiquitination: Ubiquitination is a process where ubiquitin is attached to a substrate protein, often targeting it for degradation but also playing roles in cellular signaling. nih.govnih.gov While ubiquitination is an important process in the pathology of colorectal cancer, where CEA is a key biomarker, there is no direct evidence from the provided search results to suggest that the CEA protein itself is ubiquitinated. nih.govfrontiersin.org

Table 2: Status of Other Post-Translational Modifications on CEA

| Modification | Finding | References |

|---|---|---|

| Phosphorylation | CEA induces tyrosine phosphorylation in other proteins, such as its receptor (CEAR), as part of a signaling cascade. No direct evidence of CEA itself being phosphorylated. | iiarjournals.orgnih.govnih.gov |

| Palmitoylation | No direct evidence found for palmitoylation of the CEA protein. | plos.orgnih.gov |

| Acetylation | No direct evidence found for acetylation of the CEA protein. | cea.frresearchgate.net |

| Ubiquitination | No direct evidence found for ubiquitination of the CEA protein. | nih.govnih.govfrontiersin.org |

Oligomerization and Dimerization States of CEA Molecules

Members of the Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family, including CEA (also known as CEACAM5), exist in a dynamic equilibrium between monomeric, dimeric, and potentially higher-order oligomeric states on the cell surface. rupress.orgbiorxiv.org This oligomerization is a critical aspect of its function in cell adhesion and signaling. nih.gov

The formation of dimers and oligomers is primarily mediated by homophilic (binding to itself) or heterophilic (binding to other CEACAM family members) interactions between their N-terminal IgV domains. rupress.orgemory.edu

Key findings on CEA dimerization include:

Mechanism: Dimerization occurs through interactions involving the GFCC′C″ strands of the IgV domains from two molecules. emory.edu

Dynamic Equilibrium: CEACAMs exist in a state of dynamic equilibrium between monomers and dimers. rupress.orgbiorxiv.org This equilibrium is regulated by the protein's expression level and by trans-homophilic binding that occurs when cells come into contact. rupress.org

Binding Affinity: The affinity for homodimerization varies among CEACAM family members. For CEACAM5 (CEA), the dimerization constant (Kdimerization) has been measured at 1.3 ± 0.6 μM. osti.gov In comparison, CEACAM1 forms a tighter homodimer with a Kdimerization of 450 nM. osti.gov

Role of Glycosylation: The extensive glycosylation of CEA does not appear to obstruct the formation of dimers. nih.gov

Table 3: Homodimerization Affinity of CEACAMs

| Molecule | Dimerization Constant (Kdimerization) | Relative Affinity | Reference |

|---|---|---|---|

| CEACAM1 | 450 nM (+370/−230 nM) | Higher | osti.gov |

| CEACAM5 (CEA) | 1.3 ± 0.6 μM | Lower | osti.gov |

Gene Expression and Transcriptional Regulation of Carcinoembryonic Antigen

Transcriptional Control Mechanisms

The primary control of CEACAM5 gene expression occurs at the level of transcription, involving the interplay of promoter and enhancer elements, transcription factors, and epigenetic modifications.

The promoter region of the CEACAM5 gene is instrumental in dictating its cell type-specific expression. embopress.orgresearchgate.net Analysis of this region reveals several key characteristics that distinguish it from many ubiquitously expressed genes.

Core Promoter: The CEACAM5 gene notably lacks the conventional TATA and CAAT boxes, which are common in many eukaryotic promoters. plos.org Instead, it possesses a core promoter region, identified as spanning from approximately -403 to -124 base pairs relative to the transcriptional start site. mdpi.comaacrjournals.org Further investigation has pinpointed a differential chromatin accessibility peak between -191 and -92 upstream of the start site in CEACAM5-positive cells, suggesting this area is crucial for initiating transcription. mdpi.comaacrjournals.org

Regulatory Elements: The promoter and its flanking regions contain several consensus sequences for transcription factor binding, which are critical for its regulation. plos.orgparis-saclay.fr One such identified element is an E-box motif (AGCGTG) located very close to the transcriptional start site (from -1 to -5 bp). frontiersin.org This site serves as a binding location for transcription factors like Hypoxia-Inducible Factor 1-alpha (HIF1α), directly linking cellular stress responses to CEA expression. frontiersin.org The spatial organization of the genome, including the formation of promoter-enhancer hubs, has also been suggested to play a role in the aberrant upregulation of CEACAM5 in cancer. frontiersin.org

Table 1: Key Regulatory Elements in the CEACAM5 Promoter

| Regulatory Element | Location (relative to start site) | Associated Transcription Factors | Reference |

|---|---|---|---|

| Core Promoter Region | -403 to -124 bp | General Transcription Factors | mdpi.com, aacrjournals.org |

| Chromatin Accessibility Peak | -191 to -92 bp | ASCL1 | mdpi.com, aacrjournals.org |

| E-box Motif (AGCGTG) | -1 to -5 bp | HIF1α | frontiersin.org |

Epigenetic modifications, particularly DNA methylation, are a major regulatory mechanism for CEACAM5 expression. mdpi.comresearchgate.net A strong inverse correlation exists between the methylation status of the CEACAM5 promoter and the level of CEA expression.

In normal, non-cancerous cells, the CEACAM5 gene is typically hypermethylated, a state associated with transcriptional silencing. frontiersin.org Conversely, in many cancer cells, the gene becomes hypomethylated (loses methylation marks), which leads to its activation and overexpression. frontiersin.orgnih.gov This suggests that the state of methylation is a crucial switch for controlling CEA gene expression. frontiersin.org

Research has identified specific critical regions within the promoter where methylation status is particularly important. Analysis of colorectal cancer cell lines and patient samples has shown that the CpG islands located at positions -200 to -500 bp and -1000 to -1400 bp are key regulatory sites. mdpi.comresearchgate.net Hypomethylation in these specific areas is strongly correlated with increased CEA expression. mdpi.comresearchgate.net For instance, treatment of cancer cells with demethylating agents like 5-aza-2'-deoxycytidine leads to enhanced CEA expression. mdpi.comresearchgate.net Interestingly, even when cells are treated with agents that upregulate CEA mRNA levels, such as gamma-interferon, no detectable change in the DNA methylation pattern is observed, indicating that methylation is a more stable, long-term regulator of the gene's potential to be expressed. frontiersin.org

Promoter Region Analysis and Identification of Regulatory Elements

Post-Transcriptional and Translational Control Mechanisms Affecting CEA Expression

Regulation of CEA levels is not solely dependent on the rate of gene transcription. nih.gov A lack of direct proportionality between CEA mRNA levels and the corresponding protein product in both cell lines and tumor tissues points to significant control at the post-transcriptional and translational stages. nih.govamegroups.org

The CEACAM5 gene undergoes alternative splicing, a process where different sections of the primary mRNA transcript can be included or excluded to generate multiple distinct messenger RNA molecules. karger.com This mechanism contributes to the diversity of proteins in the CEA family. embopress.org For instance, Northern blot analyses have detected at least two distinct transcripts for CEA, with sizes of 3.0 and 3.5 kilobases, in addition to a 2.6 kilobase transcript for the closely related nonspecific cross-reacting antigen (NCA). nih.govamegroups.org This alternative splicing accounts for the existence of various isoforms, although the specific functions and regulatory differences of each CEA isoform are still under investigation.

The amount of CEA protein produced is also governed by the stability of its mRNA transcript and the efficiency with which it is translated by the cellular machinery. Several factors influence these processes:

MicroRNA (miRNA) Regulation: miRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. frontiersin.org CEACAM5 mRNA is a target of several miRNAs. For example, miR-498 has been shown to directly target CEACAM5, and overexpression of miR-498 can reverse the effects of CEA overexpression in gastric cancer cells. nih.gov Similarly, miR-203a-3p is another miRNA that can target CEACAM5, potentially reducing its expression. frontiersin.org

Competitive Endogenous RNA (ceRNA) Networks: The regulation of CEACAM5 is further complicated by its participation in ceRNA networks. In these networks, different RNA transcripts, including long non-coding RNAs (lncRNAs), compete for the same pool of miRNAs. For example, a network involving the lncRNA LCMT1-AS2, miR-454-3p, and the mRNA for RPS6KA5 has been identified in connection with CEACAM5 expression, suggesting a complex web of cross-regulation that can influence the stability and availability of CEACAM5 mRNA for translation. amegroups.org

General mRNA Stability Elements: While not studied in exhaustive detail specifically for CEACAM5, general principles of mRNA stability apply. The poly(A) tail at the 3' end of the mRNA and sequences within the UTRs are known to interact with RNA-binding proteins (RBPs) that can either protect the mRNA from degradation or target it for destruction, thereby controlling its half-life and translational output. mdpi.comnih.gov The codon composition of the mRNA itself can also influence its stability, a phenomenon known as codon optimality. elifesciences.org

mRNA Splicing Variants and Isoform Diversity

Regulation by Intracellular Signaling Pathways

The expression of the CEACAM5 gene is not static but is dynamically regulated by various intracellular signaling pathways that respond to the cellular environment. These pathways can activate or repress transcription factors that, in turn, control the activity of the CEACAM5 promoter.

HIF1α Signaling: Under hypoxic conditions, the transcription factor HIF1α is stabilized. HIF1α can bind to the E-box element in the CEACAM5 promoter and promote its expression. frontiersin.org The protein FBW7 acts as a negative regulator in this axis by targeting HIF1α for degradation, thereby suppressing CEACAM5 expression. frontiersin.org

Neuroendocrine Signaling: In certain cancers, such as neuroendocrine prostate cancer, the pioneer transcription factor Achaete-Scute Homolog 1 (ASCL1) plays a key role. ASCL1 can drive the expression of CEACAM5 by increasing the chromatin accessibility of its core promoter region, making it available for transcription. mdpi.comaacrjournals.org

TGFβ and Retinoic Acid Signaling: In colorectal cancer, signaling through the Transforming Growth Factor-beta (TGFβ) and retinoic acid pathways has been implicated in the transcriptional regulation of CEACAM5. mdpi.comaacrjournals.org

Table 2: Signaling Pathways Regulating CEACAM5 Expression

| Signaling Pathway | Key Mediator | Effect on CEACAM5 Expression | Reference |

|---|---|---|---|

| Hypoxia Signaling | HIF1α | Upregulation | frontiersin.org |

| FBW7 Pathway | FBW7 | Downregulation (via HIF1α degradation) | frontiersin.org |

| Neuroendocrine Reprogramming | ASCL1 | Upregulation | mdpi.com, aacrjournals.org |

| TGFβ Signaling | (Not specified) | Upregulation | mdpi.com, aacrjournals.org |

| Retinoic Acid Signaling | (Not specified) | Upregulation | mdpi.com, aacrjournals.org |

WNT/β-catenin Signaling Axis Modulation of CEA Expression

The WNT/β-catenin signaling pathway plays a significant, though complex, role in regulating CEA expression. In colorectal cancer patient-derived organoids, RNA sequencing has revealed that low CEA expression is associated with increased activity of the WNT/β-catenin pathway. bmj.com Pharmacological inhibition of this pathway has been shown to up-regulate cell surface CEA expression. bmj.com This suggests a negative regulatory relationship, where active WNT/β-catenin signaling suppresses CEA expression. bmj.com This is consistent with observations in healthy colon epithelial cells, where high WNT/β-catenin activity at the bottom of intestinal crypts, a region rich in intestinal stem cells, corresponds with an absence of CEA expression. bmj.com However, other studies have indicated that β-catenin can directly interact with proteins like KRT19 to promote colon cancer progression, suggesting a more context-dependent role for this pathway in regulating genes associated with the cancer phenotype. researchgate.net In some contexts, CEA expression has been linked to Wnt/β-catenin signaling as one of its target genes. oup.com Furthermore, studies have shown that inhibiting the Wnt/β-catenin pathway can lead to decreased CEA expression in the context of cervical cancer models. ingentaconnect.com

MAPK Signaling Pathways (e.g., ERK1/2) and CEA Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, are key regulators of CEA expression. The ERK1/2 pathway is a central module in signal transduction, responding to extracellular stimuli to control cellular processes. mdpi.com Dysregulation of this pathway is common in many cancers. nih.gov Research has demonstrated that the c-KIT-ERK1/2 signaling pathway can activate the transcription factor ELK1, which in turn upregulates CEA expression in colorectal cancer. researchgate.netnih.gov Blocking the ERK1/2 pathway has been shown to decrease CEA levels in cancer cells. researchgate.netx-mol.com The ERK1/2 pathway is a fundamental signaling cascade involved in proliferation, cell cycle control, and survival. mdpi.com CEACAM6, a related protein, can activate the ERK1/2/MAPK pathway, leading to increased tumor proliferation and invasion. researchgate.netspandidos-publications.comspandidos-publications.com

TGF-β Signaling Pathway Crosstalk with CEA Expression

The Transforming Growth Factor-beta (TGF-β) signaling pathway exhibits a complex and often bidirectional relationship with CEA expression. The TGF-β pathway can stimulate CEA secretion in sensitive colon cells. nih.govkribb.re.kr Specifically, CEACAM5 (CEA) and CEACAM6 have been identified as major target genes for Smad3-mediated TGF-β signaling. nih.govkribb.re.kr Restoration of TGF-β signaling in unresponsive gastric cancer cell lines induced the expression of CEAs. nih.govkribb.re.kr Conversely, there is evidence of a negative feedback loop where CEA can inhibit TGF-β signaling. nih.gov CEA has been shown to directly interact with the TGF-β receptor, thereby inhibiting its signaling and the tumor-suppressive effects of the pathway. nih.gov This interaction can promote the progression of colon cancer cells to more invasive phenotypes. nih.gov In early colon adenomas, an enhanced expression of CEA often correlates with a loss of TGF-β signaling. researchgate.net This inverse relationship suggests that as tumors progress, they may upregulate CEA while downregulating the tumor-suppressive arm of the TGF-β pathway. researchgate.net

c-KIT-ERK1/2-ELK1 Signaling Pathway in CEA Upregulation

A specific signaling cascade involving c-KIT, ERK1/2, and the transcription factor ELK1 has been identified as a significant driver of CEA upregulation in colorectal cancer. researchgate.netnih.gov Studies have shown that c-KIT, ELK1, and CEA are often co-overexpressed in colorectal cancer patients, particularly in cases of recurrent disease. researchgate.netnih.gov The pathway is initiated by the activation of the c-KIT receptor tyrosine kinase, which then activates the downstream ERK1/2 signaling module. nih.gov Activated ERK1/2 subsequently phosphorylates and activates ELK1, a transcription factor that binds directly to the CEA promoter to increase its expression. researchgate.netnih.gov Blocking this pathway at the level of c-KIT or ERK1/2 has been demonstrated to reduce ELK1 activation and consequently decrease CEA levels in colorectal cancer cells. researchgate.netx-mol.com This pathway highlights a direct mechanistic link between a specific signaling cascade and the transcriptional control of CEA.

Other Regulatory Pathways (e.g., SRC/Focal Adhesion Kinase, PI3K/AKT)

Besides the aforementioned pathways, other signaling networks also contribute to the regulation of CEA and related molecules. The SRC/Focal Adhesion Kinase (FAK) pathway is one such example. CEACAM6 has been shown to activate the SRC/FAK pathway, which in turn can activate the PI3K/AKT pathway, promoting tumor cell proliferation, invasion, and resistance to cell death (anoikis). researchgate.netspandidos-publications.commdpi.com The PI3K/AKT pathway is a crucial cell survival pathway, and its activation by CEA family members can contribute to cancer progression. researchgate.netimrpress.com The SRC-FAK signaling axis plays a pivotal role in controlling cell adhesion, migration, and survival, often becoming dysregulated in cancer. imrpress.com

Tissue and Cell-Type Specificity of CEA Gene and Protein Expression

The expression of Carcinoembryonic Antigen (CEA) is not uniform throughout the body but is instead characterized by a distinct tissue and cell-type specificity. Originally identified in fetal endodermal tissues and colon cancer, CEA was initially thought to be an oncofetal antigen, expressed during fetal development, absent in healthy adults, and re-expressed in cancer. pku.edu.cn However, it is now known that small amounts of CEA can be found in normal adult colon tissue. nih.gov

In normal tissues, CEA expression is primarily restricted to the epithelial cells of the gastrointestinal tract. core.ac.uk Other members of the CEA family, such as nonspecific cross-reacting antigen (NCA) and biliary glycoprotein (B1211001) (BGP), are often co-expressed with CEA in the colonic mucosa. core.ac.uk However, these related antigens are also found in other cell types, like maturing granulocytes, where CEA is not expressed. core.ac.uk

Cellular and Molecular Functions of Carcinoembryonic Antigen

Role as a Cell Adhesion Molecule

CEA is a pivotal player in mediating cell-to-cell adhesion, a fundamental process in tissue organization and development. okaybio.com This function is carried out through both homophilic and heterophilic interactions.

Heterophilic Interactions (e.g., CEA-CEACAM1) and Intercellular Binding

Beyond binding to itself, CEA also engages in heterophilic interactions, binding to other members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family, such as CEACAM1. elabscience.comdiagomics.comaai.org This interaction is also a calcium-independent adhesion mechanism. elabscience.comdiagomics.com Research has demonstrated that CEACAM1 can interact with CEA, and these heterophilic interactions can inhibit the cytotoxic activity of natural killer (NK) cells, potentially allowing tumor cells to evade the immune system. aai.org The N-terminal domains of both CEA and CEACAM1 are essential for these interactions. aai.org Additionally, CEA can interact with other CEACAMs like CEACAM6 and CEACAM8. cellsignal.comuniprot.org

Influence on Cell-Cell and Cell-Matrix Adhesion Dynamics in Developmental and Disease Models

The adhesive functions of CEA have significant implications in both normal development and disease progression. In normal polarized epithelial cells, CEA is typically found on the apical surface, facing the lumen. researchgate.netresearchgate.net However, in cancer cells, this polarized expression is often lost, leading to its presence on all cell surfaces. researchgate.net This altered distribution, coupled with CEA's adhesive properties, can disrupt normal tissue architecture. rupress.org

CEA's influence extends to cell-matrix adhesion as well. It has been shown to co-localize with integrins in lipid rafts, which can affect integrin-dependent signaling pathways. nih.gov This interaction can enhance cell adhesion to the extracellular matrix. For example, CEA overexpression can lead to the aggregation and activation of integrin α5β1, which in turn activates signaling pathways like PI3-K/Akt and MAPK, promoting cell survival. okaybio.com In non-small cell lung cancer (NSCLC) models, CEA treatment has been shown to augment cell migration and invasion. nih.gov Conversely, in some contexts, such as in certain colorectal cancer cells, a population of cells with low or no CEA expression (CEA-/lo) has been found to possess enhanced migration and invasive capabilities. oncotarget.com

Modulation of Intracellular Signaling and Cellular Processes

CEA is not merely a structural adhesion molecule; it actively modulates intracellular signaling cascades that govern fundamental cellular processes like proliferation, differentiation, migration, and invasion.

Influence on Cell Migration and Invasion Mechanisms

CEA plays a complex and often context-dependent role in cell migration and invasion. nih.gov In several cancer models, CEA promotes these processes, contributing to metastasis. nih.govmdpi.com For instance, in NSCLC cells, CEA treatment has been shown to increase both migration and invasion. nih.gov The mechanism behind this can involve the activation of signaling pathways that promote cell motility.

Conversely, some studies have reported seemingly contradictory findings. For example, silencing CEA expression in LS174T colon carcinoma cells resulted in decreased cell migration. nih.gov In another study on colorectal cancer, cells with low CEA expression (CEA-/lo) exhibited higher migration and invasion capacity. oncotarget.com These discrepancies may be due to the different cellular contexts, the specific isoforms of CEA and its interacting partners, and the complexity of the metastatic cascade.

The table below summarizes key research findings on the role of CEA in cell migration and invasion:

| Cell Type | Experimental Approach | Finding | Reference |

| Non-small cell lung cancer (A549, H1299) | CEA treatment | Augmented migration and invasion abilities. | nih.gov |

| Colorectal cancer (SW48, LoVo) | Comparison of CEA-/lo and CEA+ cells | CEA-/lo cells possessed significantly enhanced cell migration and invasive activity. | oncotarget.com |

| Colon carcinoma (LS174T) | CEA knockdown | Decreased cell migration. | nih.gov |

Mechanisms of Anoikis Inhibition and Apoptosis Modulation

Carcinoembryonic antigen (CEA), a glycoprotein (B1211001) overexpressed in many cancers, plays a significant role in protecting cancer cells from a specialized form of programmed cell death known as anoikis. aacrjournals.orgmcgill.caijmcmed.org Anoikis is triggered when cells detach from the extracellular matrix, a crucial checkpoint against metastasis. CEA's interference with this process is a key mechanism in cancer progression.

Research indicates that CEA can inhibit anoikis through multiple pathways. One primary mechanism involves the interaction of CEA with the death receptor 5 (DR5), also known as TRAIL-R2. aacrjournals.orgnih.gov CEA directly binds to DR5, which is dependent on the PELPK sequence within CEA's structure, thereby interfering with the extrinsic apoptosis pathway. nih.gov This interaction prevents the proper signaling for cell death upon detachment. aacrjournals.org Studies have shown that deleting the PELPK sequence in CEA restores sensitivity to anoikis. nih.gov

Furthermore, CEA's anti-anoikis effect is mediated through its connection to the heterogeneous nuclear ribonucleoprotein M4 (hnRNP M4). aacrjournals.orgiiarjournals.org It is postulated that hnRNP M4 acts as a bridge, connecting CEA to DR5, which in turn inhibits the oligomerization of DR5 and subsequent death signaling. aacrjournals.org Co-precipitation studies have confirmed that CEA, hnRNP M4, and DR5 can be pulled down together in colorectal cancer cells. aacrjournals.org

In addition to the extrinsic pathway, CEA also modulates the intrinsic cell death pathway. It has been shown to downregulate this pathway, leading to the inactivation of caspase-9 and caspase-3, critical executioner enzymes in apoptosis. mdpi.com The glycosylphosphatidylinositol (GPI) anchor of CEA is instrumental in this inactivation process. ijmcmed.org

The anti-apoptotic function of CEA is not limited to anoikis. Overexpression of CEA has been shown to protect colorectal cancer cells from apoptosis induced by radiation and chemotherapeutic agents like 5-fluorouracil. ijmcmed.org In contrast, some studies on colorectal adenocarcinoma cells have shown that inducing CEA expression can lead to a dose-dependent increase in apoptosis in cell lines with high levels of CEACAM1, suggesting a complex interplay between different members of the CEA family. genesandcancer.com

The table below summarizes the key molecular interactions and pathways involved in CEA-mediated inhibition of anoikis and apoptosis.

| Interacting Molecule | Pathway Affected | Outcome |

| Death Receptor 5 (DR5/TRAIL-R2) | Extrinsic Apoptosis Pathway | Inhibition of anoikis |

| hnRNP M4 | Extrinsic Apoptosis Pathway | Facilitates CEA-DR5 interaction, inhibiting anoikis |

| Caspase-9 and Caspase-3 | Intrinsic Apoptosis Pathway | Inactivation, leading to reduced apoptosis |

| β-catenin | Fas-mediated Apoptosis | Inhibition of apoptosis in T-cells |

Basic Mechanisms of Angiogenesis Promotion

Carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), a member of the CEA family, is a potent angiogenic factor. ebi.ac.uknih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with necessary nutrients and oxygen.

Research has demonstrated that CEACAM1 stimulates key processes in angiogenesis, including the proliferation, chemotaxis (directed migration), and formation of capillary-like tubes by human microvascular endothelial cells. nih.gov In vivo studies have also confirmed its ability to increase the vascularization of the chick chorioallantoic membrane, a common model for studying angiogenesis. nih.gov

A crucial aspect of CEACAM1's pro-angiogenic activity is its interplay with Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. nih.govelis.sk Studies have shown a significant correlation between the tissue content of CEA and VEGF in colorectal cancer. karger.com Specifically, VEGF165 has been found to increase the expression of CEACAM1 at both the mRNA and protein levels. nih.gov

Furthermore, CEACAM1 appears to be a major effector of VEGF's function in the initial stages of microvessel formation. nih.gov Blocking CEACAM1 with a monoclonal antibody can inhibit VEGF165-induced formation of endothelial tubes. nih.gov This suggests that VEGF relies on CEACAM1 to carry out some of its angiogenic effects. The expression of CEACAM1 in tumor microvessels, but not in larger blood vessels, makes it a potential target for anti-angiogenic therapies. nih.gov

The table below outlines the key findings regarding the pro-angiogenic mechanisms of CEACAM1.

| Finding | Implication |

| CEACAM1 stimulates endothelial cell proliferation, migration, and tube formation. nih.gov | Directly promotes the key steps of angiogenesis. |

| VEGF increases CEACAM1 expression. nih.gov | Positive feedback loop amplifying the angiogenic signal. |

| Inhibition of CEACAM1 blocks VEGF-induced tube formation. nih.gov | CEACAM1 is a critical downstream mediator of VEGF's angiogenic effects. |

| CEACAM1 is expressed in tumor microvessels. nih.gov | Presents a specific target for anti-angiogenic cancer therapies. |

Interactions with Immune System Components and Pathogens (Basic Immunobiology)

Modulation of Immune Cell Function (e.g., NK Cells, T Cells, Macrophages, Neutrophils, Dendritic Cells)

Carcinoembryonic antigen (CEA) and its family members, particularly CEACAM1, have complex and often inhibitory effects on various immune cells, contributing to tumor immune evasion. frontiersin.org

T Cells: CEACAM1 expressed on T cells acts as a coinhibitory molecule. frontiersin.orgnih.gov Its activation can dampen T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2). nih.gov This inhibitory function can occur through the recruitment of phosphatases like SHP to the T-cell receptor complex, dephosphorylating key signaling molecules. frontiersin.org However, some studies suggest that CEA can inhibit T-cell activation through a SHP-independent mechanism. nih.gov CEACAM1 can also protect T cells from Fas-mediated apoptosis by modulating β-catenin signaling. frontiersin.orgnih.gov Furthermore, bispecific antibodies targeting both CEA on tumor cells and CD3 on T cells can enhance T-cell migration and promote the engagement of multiple T cells with a single tumor cell, suggesting a way to overcome this inhibition. researchgate.netthno.org

Natural Killer (NK) Cells: CEACAM1 is known to modulate the function of NK cells, which are crucial for anti-cancer immunity. frontiersin.org

Macrophages: CEA can interact with macrophages, particularly Kupffer cells (specialized macrophages in the liver), through a specific receptor, which is a homolog of the heterogeneous nuclear ribonucleoprotein M4 (hnRNP M4). iiarjournals.orgd-nb.info This interaction can stimulate macrophages to differentiate towards an M2 phenotype, which is associated with anti-inflammatory functions, wound healing, and angiogenesis, but can also promote tumor progression. d-nb.info CEA-stimulated macrophages can release factors that increase the radioresistance of cancer cells. d-nb.info Furthermore, CEA can activate macrophages to produce cytokines like TNF-α. nih.gov

Neutrophils: CEACAM6 is normally expressed on the surface of myeloid cells, including neutrophils. nih.gov

Dendritic Cells (DCs): Dendritic cells pulsed with CEA have been used in immunotherapy approaches to stimulate a T-cell response against CEA-expressing tumors. ijbs.com

The table below summarizes the effects of CEA/CEACAMs on different immune cells.

| Immune Cell | Effect of CEA/CEACAM Interaction | Key Molecules Involved |

| T Cells | Inhibition of activation and proliferation; protection from apoptosis. frontiersin.orgnih.govnih.gov | CEACAM1, SHP, β-catenin, CD3 |

| NK Cells | Modulation of function. frontiersin.org | CEACAM1 |

| Macrophages | M2 polarization; cytokine production; promotion of tumor radioresistance. iiarjournals.orgd-nb.infonih.gov | CEA, hnRNP M4 (CEA receptor), TNF-α |

| Neutrophils | Normal expression of CEACAM6. nih.gov | CEACAM6 |

| Dendritic Cells | Can be used to present CEA as an antigen to activate T cells. ijbs.com | CEA |

Interactions with Bacterial and Viral Pathogens as Host Receptors

Members of the carcinoembryonic antigen (CEA) family, particularly CEACAM1, CEACAM5 (CEA), and CEACAM6, serve as receptors for a variety of bacterial and viral pathogens. ebi.ac.ukbohrium.comnih.govfrontiersin.org This interaction is often a key step for these pathogens to colonize host mucosal surfaces. nih.govplos.org

Bacterial Pathogens: Several Gram-negative bacteria that colonize human mucosa have evolved specific adhesins to bind to CEACAMs. bohrium.combiorxiv.org These include:

Neisseria gonorrhoeae and Neisseria meningitidis , which use their Opa proteins to bind to CEACAM1, CEACAM5, and CEACAM6. bohrium.complos.orgembopress.org

Moraxella catarrhalis and Haemophilus influenzae also possess well-characterized CEACAM1-binding adhesins. bohrium.comnih.govembopress.org

Certain strains of Escherichia coli and Salmonella appear to recognize carbohydrate moieties on CEACAM1. nih.gov Enterotoxigenic E. coli (ETEC) can even use its heat-labile toxin to increase the expression of CEACAMs on intestinal epithelial cells, thereby enhancing its own adhesion. pnas.org

Helicobacter pylori utilizes its HopQ adhesin to bind to CEACAM receptors in the stomach. frontiersin.org

The binding of bacterial adhesins to CEACAMs is often species-specific, with many pathogens showing a preference for human CEACAMs, which may contribute to their limited host range. bohrium.com

Viral Pathogens:

In mice, isoforms of CEACAM1 serve as receptors for the mouse hepatitis virus (MHV) , a type of coronavirus. ebi.ac.ukembopress.orgnih.gov

Recent research has identified CEACAM6 as a glycoprotein receptor for the Influenza A virus , with the viral neuraminidase protein binding to CEACAM6 during entry into human lung epithelial cells. nih.gov

The table below lists some of the pathogens that use CEACAMs as receptors.

| Pathogen | Type | CEACAM(s) Targeted | Bacterial/Viral Adhesin |

| Neisseria gonorrhoeae | Bacterium | CEACAM1, CEACAM5, CEACAM6 bohrium.complos.org | Opa proteins |

| Neisseria meningitidis | Bacterium | CEACAM1 bohrium.comnih.gov | Opa proteins |

| Moraxella catarrhalis | Bacterium | CEACAM1 bohrium.comnih.gov | UspA1 |

| Haemophilus influenzae | Bacterium | CEACAM1 bohrium.comnih.gov | P5 |

| Escherichia coli (ETEC) | Bacterium | CEACAMs (esp. CEACAM6) pnas.org | Type 1 fimbriae (adhesion enhanced by toxin) |

| Helicobacter pylori | Bacterium | CEACAMs frontiersin.org | HopQ |

| Mouse Hepatitis Virus (MHV) | Virus | CEACAM1 ebi.ac.ukembopress.org | Spike protein |

| Influenza A Virus | Virus | CEACAM6 nih.gov | Neuraminidase |

Elucidation of Evasion Mechanisms in Host-Pathogen Interactions

Pathogens have evolved sophisticated mechanisms to exploit their binding to Carcinoembryonic Antigen (CEA) family members, not only for adhesion but also to evade the host's immune response. frontiersin.org

One key evasion strategy involves the suppression of epithelial cell exfoliation. plos.org Normally, the shedding of superficial epithelial cells is a defense mechanism to clear attached pathogens. However, by binding to CEACAMs, bacteria can trigger intracellular signaling pathways that increase the "stickiness" of the infected cells to the underlying matrix. plos.org This blunts the exfoliation response and allows the pathogens to establish a more stable foothold on the mucosal surface. plos.org This mechanism has been demonstrated for Neisseria gonorrhoeae and uropathogenic E. coli. plos.org

The interaction between pathogens and CEACAMs is a dynamic process that drives co-evolution. The high sequence diversity of CEACAM1 orthologs among different mammalian species suggests an ongoing evolutionary arms race. bohrium.com Furthermore, the pathogen-binding extracellular domain of CEACAM3, a phagocytic receptor on granulocytes that recognizes and eliminates CEACAM-binding bacteria, is one of the most rapidly evolving human proteins. nih.gov This rapid evolution, characterized by a high rate of non-synonymous nucleotide changes (positive selection), indicates strong selective pressure exerted by pathogens. nih.gov This evolutionary adaptation allows CEACAM3 in different primate species to recognize distinct bacterial adhesins, while pathogens, in turn, may adapt to evade this recognition. nih.gov

In essence, the CEACAM family serves as a dual-edged sword in host-pathogen interactions. While they are targets for microbial attachment, they are also involved in immune surveillance. Pathogens, in turn, have developed strategies to manipulate CEACAM signaling to their advantage, leading to immune evasion and successful colonization. frontiersin.org

Induction of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

The interaction of Carcinoembryonic Antigen (CEA) with immune cells, particularly macrophages, can lead to the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govaacrjournals.org

Studies have shown that treating Kupffer cells (liver macrophages) with CEA in vitro results in the production of TNF-α and IL-1β. aacrjournals.org Similarly, when the human macrophage-like cell line THP-1 is differentiated and exposed to CEA, there is a significant increase in the release of TNF-α. nih.gov This activation occurs through the binding of CEA to its receptor on these cells. nih.gov

The systemic administration of CEA in mice has also been shown to induce the production of TNF-α, although to a much lesser extent than bacterial lipopolysaccharide (LPS). nih.gov Interestingly, the signaling pathways stimulated by CEA to produce these cytokines appear to be different from those activated by LPS. nih.gov For instance, while LPS increases the tyrosine phosphorylation of a specific protein in murine Kupffer cells, CEA decreases the phosphorylation of a different protein. nih.gov

The production of these cytokines can have downstream effects that may facilitate cancer metastasis. For example, TNF-α can increase the expression of adhesion molecules on endothelial cells, which could help tumor cells attach to the blood vessel walls during the metastatic process. aacrjournals.org There is also evidence suggesting a correlation between CEA levels and TNF-α levels in certain cancers. mdpi.com

It is important to note that while CEA can induce pro-inflammatory cytokines, some cytokines can, in turn, influence the expression of CEA. For example, IL-1β has been shown to induce CEA expression in some human lung cancer cell lines. nih.gov This creates a potential feedback loop within the tumor microenvironment.

The table below summarizes the key findings on CEA-induced cytokine production.

| Cytokine | Inducing Cell/Condition | Key Findings |

| TNF-α | CEA-stimulated Kupffer cells/macrophages nih.govaacrjournals.org | CEA induces TNF-α release from macrophages via the CEA receptor. nih.gov |

| TNF-α | Systemic CEA administration in mice nih.gov | Induces a modest TNF-α response through signaling pathways distinct from LPS. nih.gov |

| IL-1β | CEA-stimulated Kupffer cells aacrjournals.org | In vitro stimulation with CEA leads to IL-1β production. aacrjournals.org |

Mechanisms in Normal Developmental Biology

Role in Embryonic Tissue Organization and Morphogenesis

Carcinoembryonic Antigen (CEA), a glycoprotein belonging to the immunoglobulin superfamily, plays a significant role in normal physiological processes during embryonic development. prospecbio.com Its primary function in this context is centered around cell adhesion. prospecbio.comwikipedia.orgcellsciences.com CEA's involvement as a cell adhesion molecule is crucial for the organization and morphogenesis of embryonic tissues, the complex process by which cells organize into tissues and organs. prospecbio.combiologists.comnih.gov

Research indicates that members of the CEA family are vital during embryonic development, a period where cell-cell adhesion is essential for integrating cells into functional organs. oup.com The expression of CEA and its related genes is localized in areas of active morphogenesis, suggesting an important functional role in these developmental processes. biologists.comnih.govuni-muenchen.de In fetal tissues, high concentrations of CEA may modulate intercellular adhesion and cell-collagen interactions. oamjms.eu This can disrupt normal intercellular adhesion forces, which in turn allows for increased cell movement and the formation of less ordered tissue architecture, a necessary feature for the dynamic changes occurring during morphogenesis. oamjms.eu

Studies in murine models have shown that the localization of CEA family members in the embryo and fetus points towards a significant function during active morphogenesis, a process heavily reliant on the precise action of cell adhesion molecules. biologists.comnih.gov The expression of CEA is not random; rather, it is regulated in both a spatial and temporal manner, aligning with specific developmental events. biologists.com

Ontogenic Expression Patterns and Regulation during Fetal Development

Carcinoembryonic Antigen (CEA) is extensively produced in a variety of tissues during fetal development, with its expression largely ceasing before birth. wikipedia.orgcellsciences.commdpi.com The expression of CEA is normally derived from the fetal embryonic endodermal epithelium and is thought to be controlled by fetal oncogenes. nih.gov Initially, CEA was identified in extracts of fetal gut tissues. oamjms.eucore.ac.uk Subsequent research has shown its presence in tissues derived from all three primary germ layers. biologists.com

The expression of genes encoding CEA or related proteins occurs in the human fetal gut, liver, and pancreas. biologists.comgenesandcancer.com In the first twelve weeks of human pregnancy, protein expression is most abundant in the embryonic intestine, liver, esophagus, and pancreas. biologists.com Studies focusing on CEA determinants in the fetal gut have revealed a randomized pattern of expression. nih.gov However, when grouped by trimester, a notable expansion of the CEA gene pool is observed during the second trimester, which correlates with the period of maximum gastrointestinal growth and differentiation. nih.gov

In murine models, the expression of CEA gene family members has been studied in detail, revealing specific spatial and temporal patterns. biologists.comnih.gov Transcripts are detected from 10.5 days post coitum (p.c.) through to birth in mouse embryos and fetuses. biologists.comnih.gov The regulation of these transcripts is both spatial and temporal. biologists.com For instance, at 10.5 days p.c., expression is noted in the uterine wall layers. By 12.5 days p.c., it is seen in the fetal meninges, diaphragm, and visceral yolk sac. biologists.com Cartilage begins to show expression at 13.5 days, followed by intramembranous and endochondral bone and dermis at 14.5 days p.c. biologists.com

The table below summarizes the spatiotemporal expression of murine CEA gene family members during embryonic development, based on in situ hybridization studies.

Spatiotemporal Expression of Murine CEA Family Members During Embryogenesis

| Developmental Stage (days p.c.) | Expressing Tissues |

|---|---|

| 10.5 | Uterine wall layers |

| 12.5 | Fetal meninges, Diaphragm, Visceral yolk sac |

| 13.5 | Cartilage |

| 14.5 | Intramembranous and endochondral bone, Dermis |

Data sourced from studies on murine embryos and fetuses. biologists.comnih.gov

This regulated expression pattern underscores the integral role of the CEA gene family in the development of numerous organ systems. biologists.comnih.gov The presence of CEA transcripts has been identified in a wide array of tissues, including the meninges, cartilage and bone, blood vessel walls, placenta, dermis, muscle layers of the stomach and intestine, and bronchioles of developing mouse embryos and fetuses. biologists.comnih.govuni-muenchen.de

Advanced Research Methodologies for Carcinoembryonic Antigen Studies

Proteomic Approaches for Identifying CEA-Interacting Proteins

Proteomic techniques are pivotal in elucidating the functional roles of Carcinoembryonic Antigen (CEA) by identifying its interacting protein partners. These interactions can shed light on the molecular mechanisms underlying CEA's involvement in cancer progression.

Immunoprecipitation Coupled with Mass Spectrometry (LC-MS/MS) for Protein Complex Analysis

Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique for identifying protein-protein interactions. creative-proteomics.com This method utilizes an antibody specific to CEA to isolate it from cell lysates, pulling down any associated proteins along with it. nih.gov The entire protein complex is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which identifies the proteins based on their mass-to-charge ratio and fragmentation patterns. e-roj.orgatsjournals.org

In a study on colon cancer cells, IP-MS was employed to identify proteins that interact with CEA. nih.gove-roj.org The process involved using an anti-CEA antibody to immunoprecipitate CEA and its binding partners from cell lysates. nih.gov As a control, a non-specific antibody (IgG) was used to account for non-specific binding. nih.gove-roj.org The immunoprecipitated proteins were then subjected to LC-MS/MS analysis. nih.gove-roj.org Through this method, researchers identified Ras-related protein Rab-6B and lysozyme (B549824) C as potential CEA-interacting proteins in different colon cancer cell lines. nih.gove-roj.org

Another study utilized a similar approach to analyze CEA-CEAR (CEA-receptor) interactions in HT29 colon cancer cells. iiarjournals.org Immunoprecipitation of CEA successfully pulled down its receptor, CEAR, confirming their binding. iiarjournals.org This interaction was further validated by Western blot analysis. iiarjournals.org

The specificity of IP-MS allows for the identification of direct and indirect interaction partners of a target protein within a cellular context. creative-proteomics.com However, the success of this technique can be influenced by factors such as the membrane localization of the target protein, which may limit the number of identified interacting partners. nih.gove-roj.org

Table 1: Examples of CEA-Interacting Proteins Identified by IP-MS

| Interacting Protein | Cell Line | Cancer Type | Reference |

| Ras-related protein Rab-6B | LoVo | Colon Cancer | nih.gove-roj.org |

| Lysozyme C | SNU-81 | Colon Cancer | nih.gove-roj.org |

| CEA-receptor (CEAR) | HT29 | Colon Cancer | iiarjournals.org |

Protein Expression Profiling Techniques (e.g., Western Blot, ELISA, FACS)

Several techniques are used to profile the expression of CEA and its interacting partners, providing quantitative and qualitative data on protein levels.

Western Blot is a widely used technique to detect specific proteins in a sample. In CEA research, it has been used to:

Confirm the expression of CEA in various cancer cell lines and tissues. e-roj.orgresearchgate.netresearchgate.net

Verify the results of immunoprecipitation by detecting the presence of co-precipitated proteins. iiarjournals.org

Analyze changes in the expression of CEA-interacting proteins after certain treatments, such as irradiation. nih.gove-roj.org

For instance, in a study on non-small cell lung cancer (NSCLC), Western blot analysis showed that 8 out of 18 tumor samples expressed CEA, which appeared as a band of approximately 180 kDa. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the concentration of a protein in a sample. sigmaaldrich.comsceti.co.jp CEA ELISA kits are commercially available and are based on the sandwich principle, where the CEA in a sample is captured between two antibodies. sceti.co.jpelisakits.co.uk This technique is primarily used to measure CEA levels in serum, which can be indicative of certain cancers. sigmaaldrich.comelisakits.co.uk The normal value for CEA is typically below 5 ng/mL. sigmaaldrich.comsceti.co.jp

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that allows for the analysis and sorting of cells based on their surface protein expression. In the context of CEA, FACS is used to:

Determine the amount of CEA present on the cell surface. plos.org

Identify and separate cell populations based on their CEA expression levels (e.g., CEA-high and CEA-low). researchgate.netoncotarget.com

Confirm the surface expression of CEA-interacting proteins like the CEA-receptor (CEAR). iiarjournals.org

For example, FACS analysis has been used to confirm high levels of CEACAM expression on the surface of various cancer cell lines, which correlated with results from other methods like qPCR and Western blot. plos.org

Transcriptomic and Genomic Analyses of CEA Regulation

The regulation of Carcinoembryonic Antigen (CEA), encoded by the CEACAM5 gene, is a complex process that can be investigated at the transcriptomic and genomic levels. nih.govgenecards.orgnih.gov These analyses provide insights into the mechanisms that control CEA expression in normal and cancerous tissues.

RNA Sequencing and Comprehensive Gene Expression Profiling

RNA sequencing (RNA-seq) is a high-throughput technology that allows for a comprehensive analysis of the transcriptome, providing information on gene expression levels and identifying different transcript variants. plos.orgplos.org In the study of CEA, RNA-seq has been used to compare the genome-wide transcriptomic profiles of CEA-positive and CEA-negative colorectal cancer cell lines. plos.orgplos.org

One study compared the MIP101 (CEA-negative) and MIP101 clone 8 (CEA-positive) colorectal cancer cell lines. plos.orgplos.org The results showed that the expression of the CEACAM5 gene was present in the CEA-producing cell line and absent in the CEA-deficient line. plos.orgplos.org Furthermore, the analysis revealed that the CEACAM5 gene was represented by a single isoform, CEACAM5-001. plos.org This type of analysis can identify entire networks of genes whose expression is altered in response to CEA production, shedding light on the pathways involved in cancer progression. plos.org

Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Validation

Quantitative Reverse Transcription PCR (RT-qPCR) is a sensitive and specific method used to measure the amount of a specific RNA transcript. It is often used to validate the results obtained from high-throughput methods like RNA-seq and microarrays. plos.orgresearchgate.net

In CEA research, RT-qPCR has been utilized to:

Confirm the differential expression of CEACAM5 and other genes identified by RNA-seq. plos.org

Analyze the expression of CEACAM5 in different cell lines and tissues. nih.gov

Investigate the effect of certain factors, such as the transcription factor SOX9, on CEACAM5 expression. aacrjournals.org

For example, in a study validating RNA-seq data, RT-qPCR was performed on several randomly chosen genes, including CEACAM5, and the results showed high concordance with the sequencing data. plos.org Another study used qPCR to demonstrate that the HT29 cell line had the highest relative mRNA expression of CEACAM5 compared to other cell lines tested. nih.gov

Microarray Technologies for Transcriptomic Analysis

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. This has been instrumental in identifying genes that are differentially expressed in various cancers and in understanding the prognostic significance of gene expression profiles. nih.govdovepress.com

In the context of CEA, microarrays have been used to:

Analyze the expression of the entire CEACAM gene family in non-small cell lung cancer (NSCLC). dovepress.com

Identify genes, including CEACAM5, that are upregulated in specific cancer subtypes, such as adenocarcinoma of the cervix. nih.gov

Correlate gene expression levels with patient outcomes. nih.govdovepress.com

Table 2: Summary of Transcriptomic and Genomic Analysis Findings for CEA

| Methodology | Key Finding | Cancer Type | Reference |

| RNA Sequencing | Identified a network of genes regulated by CEA expression in colorectal cancer cells. | Colorectal Cancer | plos.orgplos.org |

| RT-qPCR | Validated the high expression of CEACAM5 in the HT29 cell line. | Colon Cancer | nih.gov |

| Microarray | Correlated high CEACAM5 expression with poorer patient outcomes. | Cervical Adenocarcinoma | nih.gov |

| Microarray | Found significant associations between CEACAM gene family expression and overall survival. | Non-Small Cell Lung Cancer | dovepress.com |

Structural and Biophysical Characterization Techniques

The three-dimensional structure and biophysical properties of Carcinoembryonic Antigen (CEA) are fundamental to understanding its function in cell adhesion and its role in pathology. A variety of advanced techniques are used to elucidate these characteristics at different levels of detail.

X-ray crystallography has been instrumental in determining the high-resolution structure of domains of the CEA protein. rcsb.orgebi.ac.uk This technique involves crystallizing the protein and then bombarding the crystals with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, consequently, the precise arrangement of atoms within the protein.

For instance, the crystal structure of the N-terminal domain of human CEA has been solved to a resolution of 1.95 Å. rcsb.orgebi.ac.uksinobiological.com These studies have revealed that the N-terminal domain possesses a typical IgV-like fold, consisting of two β-sheets, and forms a homodimer. ebi.ac.ukosti.gov The dimerization interface is primarily formed by the GFCC′C′′ strands of each monomer. osti.gov This structural information is crucial for understanding how CEA mediates cell-cell adhesion through both homophilic (CEA-CEA) and heterophilic (CEA with other molecules) interactions. osti.govnih.gov

Detailed structural analysis has also been performed on complexes of CEA domains with other molecules, such as antibody fragments. ebi.ac.uknih.gov For example, the crystal structure of the anti-CEA single-chain Fv antibody MFE-23 was determined at 2.4 Å resolution, providing insights into the antigen-binding site. ebi.ac.uknih.gov

Table 1: X-ray Crystallography Data for CEA Domains

| PDB ID | Description | Resolution (Å) | Organism |

| 2QSQ | Crystal structure of the N-terminal domain of CEA rcsb.orgebi.ac.uk | 1.95 | Homo sapiens ebi.ac.uk |

| 1QOK | Crystal structure of the anti-CEA single-chain Fv antibody MFE-23 ebi.ac.uk | 2.4 | Mus musculus ebi.ac.uk |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static picture from X-ray crystallography. acs.org NMR has been used to study the conformational properties of CEA and its interactions. nih.govnih.gov

NMR studies, in conjunction with other techniques, have been used to propose models for the three-dimensional structure of the entire seven-domain extracellular region of CEA. nih.gov Furthermore, NMR spectroscopy has been employed to investigate the binding of CEA to other molecules, such as the Dr adhesins of Escherichia coli. nih.gov These studies have helped to define the binding interface and have suggested a mechanism where the adhesin can disrupt CEA dimers. nih.gov NMR has also been used in studies of other members of the CEACAM family, providing insights into their conformational differences and interactions. nih.gov

Table 2: Electron Microscopy Data for CEA

| Technique | Description | Findings |

| Electron Microscopy | Visualization of purified CEA nih.govresearchgate.net | Twisted rod or cruller-shaped particles (9 x 40 nm) nih.gov |

| Cryo-Electron Microscopy | Structure of hCEACAM5 A3-B3 in complex with tusamitamab Fab researchgate.netpdbj.orgresearchgate.net | 3.11 Å resolution structure revealing a discontinuous epitope researchgate.netresearchgate.net |

| Immunoelectron Microscopy | Visualization of anti-CEA antibody internalization nih.gov | Staining observed in intracellular compartments of CEA-expressing cells nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

In Vivo Animal Models (Non-human, Basic Science Focus)